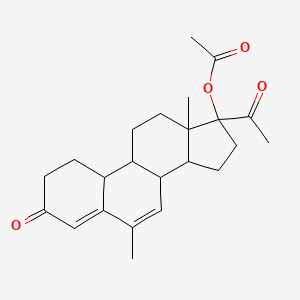Nomegestrol (acetate)
CAS No.:
Cat. No.: VC17958207
Molecular Formula: C23H30O4
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H30O4 |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | (17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
| Standard InChI | InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 |
| Standard InChI Key | IIVBFTNIGYRNQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Nomegestrol acetate’s structure (IUPAC name: 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione) features a progesterone backbone with modifications enhancing receptor binding and metabolic stability :
-
C6 methyl group: Increases lipophilicity and prolongs half-life.
-
C17 acetate: Enhances oral bioavailability.
-
Δ4,6 conjugated diene: Reduces androgen receptor affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₃₀O₄ |
| CAS number | 58652-20-3 |
| Density | 1.16 ± 0.1 g/cm³ |
| Boiling point | 507.3 ± 50.0 °C (predicted) |
| Solubility | ≥7 mg/mL in DMSO |
| Storage conditions | 2–8°C |
Pharmacological Profile
Mechanism of Action
Nomegestrol acetate binds selectively to progesterone receptors (PR-A and PR-B) with negligible affinity for glucocorticoid, androgen, or estrogen receptors . Key pharmacological effects include:
-
Antigonadotropic activity: Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via hypothalamic-pituitary axis inhibition, preventing ovulation at doses ≥2.5 mg/day .
-
Anti-estrogenic endometrial effects: Induces secretory endometrial transformation without hyperplasia, even in estrogen-dominant environments .
-
Partial antiandrogenic activity: Competes with dihydrotestosterone for binding to androgen receptors, reducing acne and hirsutism .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral bioavailability | ~63% (dose-dependent) |
| Tₘₐₓ (time to peak plasma) | 4 hours |
| Terminal half-life | 46–50 hours |
| Protein binding | 97% (albumin and SHBG) |
| Metabolism | Hepatic via CYP3A4 |
| Excretion | Urine (60%), feces (30%) |
Clinical Applications and Efficacy
Contraception
In phase III trials, NOMAC/17β-estradiol demonstrated a Pearl Index of 0.38–0.64, comparable to drospirenone/ethinylestradiol (0.79–1.27) . Its 24/4 regimen reduces hormone withdrawal symptoms and improves compliance .
Premenstrual Dysphoric Disorder (PMDD)
A pilot study (n=49) reported significant mood improvement with NOMAC/17β-estradiol:
Table 3: PMDD Treatment Outcomes
| Outcome Measure | Pre-Treatment | Post-Treatment |
|---|---|---|
| Depression (DASS-21) | 18.2 ± 4.1 | 12.3 ± 3.8* |
| Anxiety (DASS-21) | 14.7 ± 3.5 | 9.6 ± 2.9* |
| Stress (DASS-21) | 16.4 ± 3.9 | 10.8 ± 3.2* |
Menopausal Hormone Therapy
Nomegestrol acetate (1.25–5 mg/day) effectively reduces vasomotor symptoms and prevents endometrial hyperplasia in estrogen-treated postmenopausal women .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume